molecular formula C14H18N4O B8230566 4-Azido-N-(cyclohexylmethyl)benzamide

4-Azido-N-(cyclohexylmethyl)benzamide

Cat. No.: B8230566
M. Wt: 258.32 g/mol
InChI Key: ZFXAEJXNGGCSCV-UHFFFAOYSA-N
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Description

4-Azido-N-(cyclohexylmethyl)benzamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical synthesis processes

Preparation Methods

The synthesis of 4-Azido-N-(cyclohexylmethyl)benzamide typically involves the formation of an acyl azide intermediate. One common method includes the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require low temperatures to prevent the decomposition of the azide group . Industrial production methods may involve continuous-flow systems to ensure safety and efficiency .

Chemical Reactions Analysis

4-Azido-N-(cyclohexylmethyl)benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Azido-N-(cyclohexylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-N-(cyclohexylmethyl)benzamide involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or participation in cycloaddition reactions. These transformations allow the compound to interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

4-Azido-N-(cyclohexylmethyl)benzamide can be compared with other azide-containing compounds, such as:

    4-Azidobenzoic acid: Similar in structure but lacks the cyclohexylmethyl group.

    4-Azidobenzyl chloride: Contains a benzyl chloride group instead of the benzamide group.

    4-Azidophenyl isocyanate: Contains an isocyanate group instead of the benzamide group.

The uniqueness of this compound lies in its specific structure, which combines the azide group with a cyclohexylmethyl and benzamide moiety, providing distinct reactivity and applications .

Properties

IUPAC Name

4-azido-N-(cyclohexylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXAEJXNGGCSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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